

Application Note & Protocol: GSK1482160 IL-1 β Release Assay

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Compound of Interest

Compound Name: GSK1482160

Cat. No.: B607767

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This document provides a detailed protocol for assessing the inhibitory activity of **GSK1482160** on Interleukin-1 β (IL-1 β) release via the NLRP3 inflammasome pathway. **GSK1482160** is an orally active, blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] By modulating P2X7R, **GSK1482160** reduces the efficacy of ATP at the receptor, which in turn inhibits the release of IL-1 β . [1][2][3]

The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in activating the NLRP3 inflammasome, a key component of the innate immune system.[4][5] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1.[6] Active caspase-1 then processes pro-IL-1 β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently released from the cell.[6][7] This assay is designed to quantify the inhibition of this pathway by **GSK1482160**.

Signaling Pathway: P2X7/NLRP3-Mediated IL-1 β Release

The following diagram illustrates the signaling cascade leading to IL-1 β release and the point of intervention for **GSK1482160**.



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Caption: P2X7/NLRP3 signaling pathway and **GSK1482160** inhibition.

Experimental Protocol

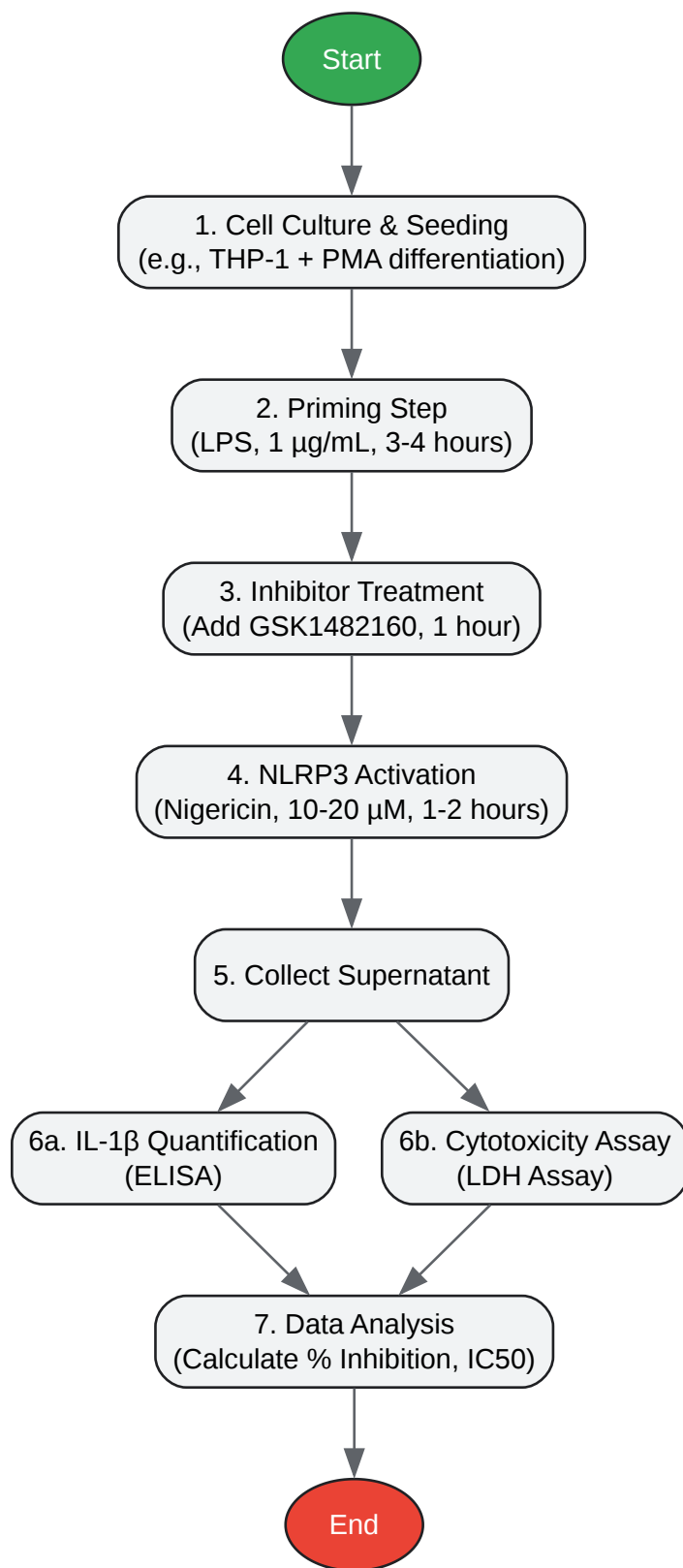
This protocol describes a robust method for evaluating the inhibitory effect of **GSK1482160** on IL-1 β release from immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes. The assay involves two signals: a priming signal (LPS) and an activation signal (Nigericin or ATP).

Materials and Reagents

Material/Reagent	Supplier (Example)	Catalog # (Example)
iBMDM or THP-1 cells	ATCC	TIB-202™ (THP-1)
DMEM or RPMI-1640 Medium	Gibco	11995065 / 11875093
Fetal Bovine Serum (FBS)	Sigma-Aldrich	F2442
Penicillin-Streptomycin	Gibco	15140122
Phorbol 12-myristate 13-acetate (PMA)	Sigma-Aldrich	P8139
Lipopolysaccharide (LPS) from E. coli 0111:B4	InvivoGen	tlrl-3pelps
Nigericin	Sigma-Aldrich	N7143
ATP	Sigma-Aldrich	A2383
GSK1482160	MedChemExpress	HY-108930
Human IL-1 β ELISA Kit	BioLegend / R&D Systems	437004 / DY201
LDH Cytotoxicity Assay Kit	Sigma-Aldrich	11644793001
96-well tissue culture plates	Corning	3596

Experimental Workflow

The diagram below outlines the major steps of the IL-1 β release assay.



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Caption: Workflow for the **GSK1482160** IL-1 β release assay.

Step-by-Step Procedure

- 1. Cell Culture and Differentiation (for THP-1 cells)**
 - a. Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - b. To differentiate THP-1 monocytes into macrophage-like cells, seed them in a 96-well plate at a density of 2×10^5 cells/well.
 - c. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48-72 hours. After incubation, cells should be adherent.
 - d. Gently wash the cells twice with pre-warmed PBS to remove non-adherent cells and replace the medium with fresh, PMA-free medium. Allow cells to rest for 24 hours before the assay.
- 2. Priming of Cells**
 - a. Prepare a working solution of LPS in serum-free medium.
 - b. Aspirate the culture medium from the wells and add 100 μ L of medium containing LPS (final concentration of 500 ng/mL to 1 μ g/mL).^{[8][9][10]}
 - c. Incubate the plate for 3-4 hours at 37°C and 5% CO₂.^{[6][10]} This step upregulates the expression of pro-IL-1 β and NLRP3 components.^[11]
- 3. Inhibitor Treatment**
 - a. Prepare serial dilutions of **GSK1482160** in serum-free medium. A vehicle control (e.g., DMSO) must be included.
 - b. Add the **GSK1482160** dilutions or vehicle control to the appropriate wells. It is common to add inhibitors 1 hour prior to the activation step.^[9]
 - c. Incubate for 1 hour at 37°C and 5% CO₂.
- 4. NLRP3 Inflammasome Activation**
 - a. Prepare a working solution of an NLRP3 activator. Nigericin (5-20 μ M) or ATP (1-5 mM) are commonly used.^[9]
 - b. Add the activator to all wells except the negative control wells.
 - c. Incubate for 1-2 hours for nigericin or 30-45 minutes for ATP at 37°C and 5% CO₂.^{[8][9]}
- 5. Supernatant Collection**
 - a. After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any cells or debris.^[6]
 - b. Carefully collect the cell-free supernatant from each well for analysis. Store at -80°C if not used immediately.
- 6. Quantification of IL-1 β and Cytotoxicity**
 - a. IL-1 β ELISA: Measure the concentration of mature IL-1 β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
 - b. LDH Assay (Optional but Recommended): To ensure that the observed reduction in IL-1 β is not due to cell death caused by the compound, perform a lactate dehydrogenase (LDH) cytotoxicity assay on the supernatants as per the manufacturer's protocol.^[8]

7. Data Analysis a. Calculate the concentration of IL-1 β for each condition from the ELISA standard curve. b. Determine the percentage inhibition of IL-1 β release for each concentration of **GSK1482160** compared to the vehicle-treated control. c. Plot the percentage inhibition against the log concentration of **GSK1482160** and use a non-linear regression model to calculate the IC50 value.

Quantitative Data Summary

GSK1482160 has demonstrated potent inhibition of the P2X7 receptor in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Assay Type	Cell Line	Parameter	IC50 Value (nM)	Reference
P2X7R Competitive Binding	HEK293-hP2X7R	Ki	~3	[12]
P2X7R Competitive Binding	HEK293-hP2X7R	IC50	4.30 \pm 0.86	[13]
P2X7R Functional Assay	HEK293-hP2X7R	IC50	2.10 \pm 0.30	[13]
BzATP-stimulated TO-PRO-3 uptake	HEK293-hP2X7R	IC50	119.3	[1]

Note: IC50 values can vary depending on the specific assay conditions, cell type, and stimuli used.

Example Data Table for Experimental Results

[GSK1482160] (nM)	IL-1 β Conc. (pg/mL)	% Inhibition	LDH Release (% of Max)
0 (Vehicle)	0		
0.1			
1			
10			
100			
1000			
Untreated Control	N/A		
Max Lysis Control	N/A	N/A	100

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